Fluoxastrobin-d4
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Overview
Description
Fluoxastrobin-d4 is a deuterated analog of fluoxastrobin, a strobilurin fungicide. Strobilurins are a class of fungicides that inhibit mitochondrial respiration in fungi, thereby preventing fungal growth and proliferation. This compound is primarily used as a reference standard in analytical chemistry to study the behavior and metabolism of fluoxastrobin in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoxastrobin-d4 involves the incorporation of deuterium atoms into the fluoxastrobin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated starting materials, followed by their reaction under controlled conditions to form the final deuterated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the deuterated compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Fluoxastrobin-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as a reference standard for the quantification and analysis of fluoxastrobin in environmental and biological samples.
Environmental Studies: Helps in studying the degradation and persistence of fluoxastrobin in soil and water.
Agricultural Research: Used to investigate the efficacy and safety of fluoxastrobin as a fungicide in various crops.
Pharmacokinetics: Assists in studying the absorption, distribution, metabolism, and excretion of fluoxastrobin in living organisms
Mechanism of Action
Fluoxastrobin-d4, like fluoxastrobin, inhibits mitochondrial respiration in fungi by blocking the transfer of electrons at the quinone outside site of the cytochrome bc1 complex (complex III) in the electron transport chain. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of the fungal cells .
Comparison with Similar Compounds
Fluoxastrobin-d4 is compared with other strobilurin fungicides such as:
- Azoxystrobin
- Kresoxim-methyl
- Picoxystrobin
- Oryzastrobin
- Dimoxystrobin
- Pyraclostrobin
- Trifloxystrobin
Uniqueness: this compound’s uniqueness lies in its deuterated nature, which makes it an ideal reference standard for analytical studies. The presence of deuterium atoms provides enhanced stability and allows for precise tracking in metabolic studies .
Properties
CAS No. |
1246833-67-9 |
---|---|
Molecular Formula |
C₂₁H₁₂D₄ClFN₄O₅ |
Molecular Weight |
462.85 |
Synonyms |
(1E)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime; Disarm-d4; HEC 5725-d4; Fandango-d4; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.